molecular formula C8H12N2S B13123017 [(2-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)amine

[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)amine

Cat. No.: B13123017
M. Wt: 168.26 g/mol
InChI Key: LYWPTOWOCLYUBI-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is a thiazole-derived amine featuring a cyclopropyl substituent at the 2-position of the thiazole ring and a methyl group attached to the methylamine moiety. The cyclopropyl group introduces steric strain and electronic effects, which may enhance binding specificity in biological targets or modulate physicochemical properties such as lipophilicity and solubility .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

1-(2-cyclopropyl-1,3-thiazol-5-yl)-N-methylmethanamine

InChI

InChI=1S/C8H12N2S/c1-9-4-7-5-10-8(11-7)6-2-3-6/h5-6,9H,2-4H2,1H3

InChI Key

LYWPTOWOCLYUBI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(S1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Methylation: The final step involves the methylation of the amine group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the cyclopropyl group, potentially opening the ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups to the amine.

Scientific Research Applications

Medicinal Chemistry

(2-Cyclopropyl-1,3-thiazol-5-yl)methylamine has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Thiazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that compounds with similar structures exhibit effectiveness against pathogens like Escherichia coli and Staphylococcus aureus . This compound may possess comparable efficacy.
  • Antiviral Properties : Research indicates that thiazole compounds can inhibit viral replication. The mechanism often involves interference with viral enzymes or receptors .
  • Anticancer Potential : The compound's structural features suggest it could be explored for anticancer activities. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation in various studies .

Neuropharmacology

Recent studies have shown that compounds similar to (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine can inhibit glycogen synthase kinase 3 (GSK3), a target implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This suggests potential applications in treating conditions associated with GSK3 dysregulation.

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityReferences
(2-Cyclopropyl-1,3-thiazol-5-yl)methylamineThiazole ring + cyclopropyl groupAntimicrobial, antiviral, anticancer
4-IsopropylthiazoleSimilar thiazole structureAntibacterial
5-(Cyclopropyl)-2-methylthiazoleThiazole + cyclopropane + methylAnticancer

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of thiazole derivatives against Candida albicans and Aspergillus niger. The results indicated that derivatives similar to (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine could be effective against fungal infections, suggesting further investigation into its clinical applications .

Case Study 2: Neuroprotective Effects

Research on compounds targeting GSK3 has shown promise in neuroprotection. In vitro studies demonstrated that thiazole derivatives could reduce neuroinflammation and promote neuronal survival under stress conditions, indicating potential therapeutic roles for (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Thiazole Amine Group Salt Form Source
(2-Cyclopropyl-1,3-thiazol-5-yl)methylamine C₈H₁₁N₂S 167.25 2-Cyclopropyl Methyl(methyl)amine Free base N/A
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride C₉H₁₃N₂S·2HCl 277.19 2-Cyclopropyl, 4-Methyl Methylamine Dihydrochloride Combi-Blocks
(2-Ethyl-1,3-thiazol-5-yl)methyl](methyl)amine C₇H₁₁N₂S 155.24 2-Ethyl Methyl(methyl)amine Free base chem960.com
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride C₈H₁₅N₂S·2HCl 253.20 4-Methyl Propylmethylamine Dihydrochloride Enamine Ltd
Key Observations:

Cyclopropyl vs. Ethyl Substituents: The cyclopropyl group in the target compound confers greater steric hindrance and electronic withdrawal compared to the ethyl group in (2-Ethyl-1,3-thiazol-5-yl)methylamine . Ethyl-substituted analogs exhibit reduced molecular weight (155.24 vs. 167.25) and higher lipophilicity, which could influence metabolic stability and membrane permeability .

Methyl Substitution at Thiazole 4-Position :

  • The addition of a methyl group at the 4-position of the thiazole ring in [(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride increases molecular weight (277.19) and introduces steric bulk, which may hinder interactions with flat binding pockets . The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability .

Amine Chain Length :

  • Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride features a three-carbon chain between the thiazole and amine, resulting in greater molecular flexibility. This could reduce binding affinity but enhance passive diffusion across biological membranes .

Biological Activity

(2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopropyl group and a thiazole ring, which contribute to its unique properties and interactions within biological systems. This article aims to summarize the current understanding of its biological activity, including antimicrobial, antiviral, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiazole moiety, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of the cyclopropyl group adds steric complexity that may influence its biological interactions.

PropertyValue
Molecular FormulaC7H10N2S
Molecular Weight158.23 g/mol
SolubilitySoluble in water (as dihydrochloride salt)

Antimicrobial Properties

Recent studies have indicated that compounds similar to (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown enhanced antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 7.8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent activity compared to standard antibiotics like oxytetracycline .

Antiviral Activity

The compound has been investigated for its potential antiviral properties. Research suggests that thiazole derivatives can inhibit viral replication through various mechanisms, including interference with viral enzyme activity. The specific pathways for (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine's action are still under investigation but may involve modulation of host cellular pathways.

The biological activity of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is thought to be mediated through interactions with specific enzymes or receptors in biological systems. For example:

  • The compound may interact with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control .

Case Studies and Experimental Findings

  • Study on Antimicrobial Efficacy :
    • A comparative study evaluated the antibacterial activity of various thiazole derivatives against clinical isolates of bacteria. Results indicated that derivatives containing the cyclopropyl group exhibited improved efficacy over non-cyclopropyl analogs, with notable reductions in bacterial growth rates .
  • Evaluation of Antiviral Potential :
    • In vitro assays demonstrated that thiazole derivatives could inhibit the replication of certain viruses, suggesting a promising avenue for further research into antiviral applications.
  • Pharmacological Assessment :
    • Animal models have been used to assess the anxiolytic effects of related compounds, indicating potential therapeutic applications in anxiety disorders .

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